4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
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Overview
Description
4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a complex organic compound with the molecular formula C17H11NO9. It is known for its unique structure, which includes multiple carboxylic acid groups and a biphenyl core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dicarboxyphenyl isocyanate with 4-amino-[1,1’-biphenyl]-3,5-dicarboxylic acid under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or amines .
Scientific Research Applications
4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and biochemical studies.
Mechanism of Action
The mechanism of action of 4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to specific biochemical effects. The pathways involved may include coordination chemistry and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
4-((3,5-Dicarboxyphenyl)carbamoyl)phthalic acid: Similar structure but with a phthalic acid core instead of a biphenyl core.
5-[(3,5-Dicarboxyphenyl)methyl]benzene-1,3-dicarboxylic acid: Similar functional groups but different core structure.
Uniqueness
4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its biphenyl core, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Properties
Molecular Formula |
C23H15NO9 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
5-[4-[(3,5-dicarboxyphenyl)carbamoyl]phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H15NO9/c25-19(24-18-9-16(22(30)31)8-17(10-18)23(32)33)12-3-1-11(2-4-12)13-5-14(20(26)27)7-15(6-13)21(28)29/h1-10H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
InChI Key |
KVOBPYDDGODRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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